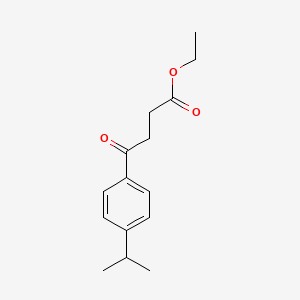

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate

Description

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate (CAS 26803-60-1) is an organic compound characterized by a butyrate ester backbone substituted with a 4-isopropylphenyl ketone group. Its IUPAC name reflects the ethyl ester of 4-oxo-4-(4-isopropylphenyl)butanoic acid. The compound’s InChIKey, HERROGKUJROXFI-UHFFFAOYSA-N, provides a unique identifier for its stereochemical and structural properties . It is primarily utilized in synthetic organic chemistry and pharmaceutical research, often serving as an intermediate in the synthesis of more complex molecules. The 4-isopropylphenyl group introduces steric bulk and moderate electron-donating effects due to the isopropyl substituent, influencing its reactivity and physical properties .

Properties

IUPAC Name |

ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)10-9-14(16)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERROGKUJROXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565182 | |

| Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26803-60-1 | |

| Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-isopropylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: 4-(4-isopropylphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(4-isopropylphenyl)-4-hydroxybutyrate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of the isopropylphenyl group enhances its binding affinity to hydrophobic pockets within the target proteins, leading to effective inhibition.

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs):

- Ethyl 4-(4-fluorophenyl)-4-oxobutyrate (CAS 534-unknown, MW 224.23): The fluorine atom’s electronegativity increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions. However, its smaller size compared to isopropyl reduces steric hindrance .

- Conflicting CAS numbers suggest multiple synthetic routes or isomeric forms .

- Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS 898753-06-5, MW 242.22): Difluorination introduces dual inductive effects, lowering electron density at the ketone and increasing boiling point (predicted: 329.9°C) and density (1.217 g/cm³) .

Electron-Donating Groups (EDGs):

Bulkier Substituents:

- Ethyl 4-(1-naphthyl)-4-oxobutyrate (CAS unknown, MW 256.30): The naphthyl group’s extended π-system increases molecular weight and may enhance UV absorption properties, useful in spectroscopic applications .

Physicochemical Properties

Biological Activity

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

- Chemical Name : this compound

- Molecular Formula : C14H18O3

- Molecular Weight : 234.29 g/mol

- CAS Number : Not specifically listed in the provided data but can be derived from the molecular structure.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in specific molecular interactions:

- Enzyme Inhibition : The ester group can undergo hydrolysis, leading to the release of active metabolites that inhibit enzyme activity. This mechanism is crucial for its potential use in treating diseases where enzyme regulation is necessary.

- Protein-Ligand Interactions : The isopropylphenyl moiety may facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated through:

- In vitro assays demonstrating inhibition of bacterial growth.

- Minimum Inhibitory Concentration (MIC) values indicating its potency against specific strains.

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. Key findings include:

- Reduction of pro-inflammatory cytokines in cell culture models.

- Potential applications in chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

-

Anti-inflammatory Mechanism Investigation :

- In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .

Data Summary Table

| Biological Activity | Assessed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC (32 - 128 µg/mL) | |

| Anti-inflammatory | Reduced TNF-alpha |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Pharmacokinetics and Toxicology : Comprehensive studies are needed to evaluate the safety profile and bioavailability of this compound.

- Clinical Trials : Initiating clinical trials could provide insights into its efficacy and therapeutic potential in humans.

- Synthesis of Derivatives : Exploring structural modifications may enhance its biological activity and selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.